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Compound of Interest
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3-Bromo-2-hydroxy-5-

methylpyridine

Cat. No.: B090738 Get Quote

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2-hydroxy-5-
methylpyridine

Introduction
3-Bromo-2-hydroxy-5-methylpyridine is a substituted pyridine derivative recognized for its

pivotal role as a versatile intermediate in various fields of chemical synthesis. Its unique

molecular architecture, featuring bromine and hydroxyl functional groups on a methyl-

substituted pyridine ring, imparts valuable reactivity and makes it a key building block in the

development of novel compounds. This technical guide provides a comprehensive overview of

its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and

applications, tailored for researchers and professionals in drug development and chemical

sciences. This compound is particularly significant in the synthesis of pharmaceuticals, such as

anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like

herbicides and fungicides.[1]

Molecular Structure and Physicochemical
Properties
The structure of 3-Bromo-2-hydroxy-5-methylpyridine is characterized by a pyridine ring

substituted at the C3, C2, and C5 positions with a bromo, a hydroxyl, and a methyl group,

respectively. A critical feature of this molecule is its existence in a tautomeric equilibrium with its
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pyridinone form, 3-bromo-5-methyl-1H-pyridin-2-one. The pyridinone tautomer is often the

more stable form, a common characteristic for 2-hydroxypyridines. The IUPAC name provided

by PubChem, 3-bromo-5-methyl-1H-pyridin-2-one, reflects the prevalence of this keto-enol

tautomerism.[2]

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Reference(s)

IUPAC Name
3-bromo-5-methyl-1H-pyridin-

2-one
[2]

Synonyms
3-Bromo-2-hydroxy-5-picoline,

3-Bromo-5-methyl-2-pyridinol
[1][3]

CAS Number 17282-02-9 [1][2]

Molecular Formula C₆H₆BrNO [1][2]

Molecular Weight 188.02 g/mol [1][2]

Exact Mass 186.96328 Da [2]

Melting Point 156-163 °C [1][3]

Appearance
Pale yellow to light brown

colored powder
[1]

InChI Key
KHBRMXVUQOVORD-

UHFFFAOYSA-N
[2]

SMILES CC1=CNC(=O)C(=C1)Br [3]

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-
Bromo-2-hydroxy-5-methylpyridine. While a complete set of experimental spectra is not

readily available in all public databases, data for the compound and its isomers provide a

strong basis for characterization.
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Infrared (IR) Spectroscopy An FTIR spectrum has been recorded for this compound using the

KBr pellet technique.[2] Key expected vibrational bands include:

O-H/N-H stretch: A broad band in the region of 3400-2800 cm⁻¹, characteristic of the

hydroxyl group and the N-H group in the pyridinone tautomer, often involved in hydrogen

bonding.

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ indicates the presence of the

carbonyl group in the pyridinone form.

C=C/C=N stretch: Aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹

region.

C-Br stretch: A band in the lower frequency region (typically 600-500 cm⁻¹) corresponding to

the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed experimental ¹H and ¹³C NMR

spectra for 3-Bromo-2-hydroxy-5-methylpyridine are not widely published. However, based

on its structure, the following signals can be predicted:

¹H NMR:

A singlet for the methyl group (CH₃) protons around 2.2-2.4 ppm.

Two aromatic protons on the pyridine ring, appearing as distinct signals (likely doublets or

singlets depending on coupling) between 7.0 and 8.0 ppm.

A broad singlet for the O-H or N-H proton, with a chemical shift that can vary significantly

depending on solvent and concentration.

¹³C NMR:

A signal for the methyl carbon around 15-20 ppm.

Five distinct signals for the pyridine ring carbons, including a downfield signal for the

carbonyl carbon (C=O) if the pyridinone form dominates (around 160-170 ppm), and a

signal for the carbon attached to bromine (C-Br) at approximately 90-100 ppm.
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Mass Spectrometry (MS) The mass spectrum would be expected to show a distinctive isotopic

pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of one bromine atom

(⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The nominal molecular weight is 188 g/mol , so the

molecular ion peaks would appear at m/z 187 and 189.

Table 2: Summary of Spectroscopic Data

Technique Data Type Source / Method

FTIR Experimental Spectrum
Instrument: Bruker Tensor 27

FT-IR, Technique: KBr Pellet[2]

Raman Experimental Spectrum

Instrument: Bruker MultiRAM

FT-Raman, Technique: FT-

Raman[2]

¹H NMR Predicted Data

Based on chemical structure;

experimental data not

available in searched

literature.

¹³C NMR Predicted Data

Based on chemical structure;

experimental data not

available in searched

literature.

Mass Spec Predicted Data

Based on isotopic abundance

of Bromine; Monoisotopic

Mass: 186.96328 Da.[2]

Synthesis and Reactivity
A common synthetic route to 2-hydroxypyridines involves the diazotization of the corresponding

2-aminopyridine precursor, followed by hydrolysis. This general approach is applicable for the

synthesis of 3-Bromo-2-hydroxy-5-methylpyridine. The process starts with 2-Amino-3-

bromo-5-methylpyridine, which is treated with a diazotizing agent like sodium nitrite in an acidic

medium (e.g., H₂SO₄ or HCl) at low temperatures to form an unstable diazonium salt. This

intermediate is then hydrolyzed in situ by warming the solution to yield the final product.
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Step 2: Hydrolysis

2-Amino-3-bromo-
5-methylpyridine

Intermediate Diazonium Salt

NaNO₂, H₂SO₄

3-Bromo-2-hydroxy-
5-methylpyridine

 

H₂O, Heat (Δ)

Click to download full resolution via product page

Diagram 1: General synthesis workflow for 3-Bromo-2-hydroxy-5-methylpyridine.

Applications in Research and Development
The utility of 3-Bromo-2-hydroxy-5-methylpyridine stems from its ability to act as a versatile

scaffold in organic synthesis. The hydroxyl group can be alkylated or converted to a leaving

group (e.g., chloro group), while the bromine atom is amenable to various cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse

functionalities.
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Pharmaceuticals Agrochemicals Biochemical Research Material Science

3-Bromo-2-hydroxy-
5-methylpyridine

Anti-inflammatory Agents Analgesic Drugs Herbicides Fungicides Enzyme Inhibition Studies Receptor Binding Assays Advanced Polymers
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Diagram 2: Key application areas of 3-Bromo-2-hydroxy-5-methylpyridine.

Experimental Protocols
Protocol 6.1: Synthesis via Diazotization

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer,

suspend 2-amino-3-bromo-5-methylpyridine in an aqueous solution of sulfuric acid (e.g., 30-

40% v/v). Cool the mixture to 0-5 °C in an ice-salt bath.

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution

dropwise to the cooled pyridine suspension while maintaining the temperature below 5 °C.

Vigorous stirring is essential to ensure proper mixing.

Hydrolysis: After the addition is complete, continue stirring the mixture at 0-5 °C for an

additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and

subsequently heat to 50-60 °C. Nitrogen gas evolution should be observed as the diazonium

salt hydrolyzes.

Work-up: Cool the reaction mixture to room temperature. The product may precipitate from

the solution. Adjust the pH to neutral (pH ~7) using a suitable base (e.g., sodium bicarbonate

solution).

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water

to remove any inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) to yield pure 3-Bromo-2-hydroxy-5-methylpyridine.

Protocol 6.2: FTIR Analysis using KBr Pellet Method

Sample Preparation: Dry IR-grade potassium bromide (KBr) in an oven at ~110 °C for 2-3

hours to remove any absorbed moisture and store it in a desiccator.[4]

Grinding: In an agate mortar, place approximately 1-2 mg of the 3-Bromo-2-hydroxy-5-
methylpyridine sample and about 100-200 mg of the dried KBr.[5]

Mixing: Gently grind the sample and KBr together with a pestle until a fine, homogeneous

powder is obtained. The mixture should have a consistent, flour-like texture.[4][5]

Pellet Pressing: Transfer a portion of the powder mixture into a pellet die. Assemble the die

and place it in a hydraulic press. Apply a pressure of approximately 8-10 metric tons for 1-2

minutes.[6]

Pellet Formation: Carefully release the pressure and disassemble the die. A thin,

transparent, or translucent pellet should be obtained. If the pellet is opaque, the sample

concentration may be too high or the powder was not ground finely enough.

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire

the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Safety and Handling
3-Bromo-2-hydroxy-5-methylpyridine is a chemical that requires careful handling. According

to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it

presents several hazards.

Table 3: GHS Hazard Classification
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Hazard Code Description Hazard Class

H302 Harmful if swallowed
Acute Toxicity, Oral (Category

4)

H315 Causes skin irritation Skin Irritation (Category 2)

H318 Causes serious eye damage
Serious Eye Damage

(Category 1)

H335 May cause respiratory irritation

Specific Target Organ Toxicity

— Single Exposure (Category

3)

Source: PubChem[2]

Handling Recommendations:

Use in a well-ventilated area or under a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry place away from incompatible materials.[1]

Conclusion
3-Bromo-2-hydroxy-5-methylpyridine is a valuable heterocyclic compound with a well-

defined molecular structure that lends itself to a wide array of chemical transformations. Its

significance as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials

science is well-established. A thorough understanding of its properties, spectroscopic

characteristics, and safe handling procedures is crucial for its effective application in research

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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